(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498445
InChI: InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H
SMILES:
Molecular Formula: C24H28ClN3O5
Molecular Weight: 473.9 g/mol

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC16498445

Molecular Formula: C24H28ClN3O5

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride -

Specification

Molecular Formula C24H28ClN3O5
Molecular Weight 473.9 g/mol
IUPAC Name benzyl N-[5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride
Standard InChI InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H
Standard InChI Key PVWTUYCOSFLTQR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Identity

The compound is formally identified by the IUPAC name benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate hydrochloride, with a molecular formula of C₂₄H₂₈ClN₃O₅ and a molecular weight of 473.9 g/mol. Its CAS registry number (913614-65-0) and systematic synonyms, including S-2-(CBZ-aminomethyl)pyrrolidine hydrochloride, facilitate unambiguous identification across chemical databases.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₈ClN₃O₅
Molecular Weight473.9 g/mol
CAS Number913614-65-0
IUPAC Namebenzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate hydrochloride

Structural Features

The molecule integrates three distinct moieties:

  • Chromenone Core: A 4-methyl-2-oxo-2H-chromen-7-yl group, known for its fluorescence and pharmacological activity.

  • Benzyl Carbamate: A benzyloxycarbonyl (Z) group providing steric protection and modulating solubility.

  • Amino Acid-like Side Chain: A hexyl chain with terminal amino and carbonyl groups, enabling peptide-like interactions.

The stereochemistry at the C5 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows:

  • Chromenone Synthesis: 4-Methyl-7-amino-2H-chromen-2-one is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.

  • Carbamate Formation: The primary amine of the chromenone intermediate is protected using benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine.

  • Peptide Coupling: The protected chromenone is conjugated to a hexyl dipeptide analog (5-amino-6-oxohexyl) using carbodiimide-based coupling agents like EDC/HOBt.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

Optimization Strategies

Recent advances focus on improving yield and reducing racemization:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining enantiomeric excess (>98%).

  • Solvent-Free Conditions: Minimizes side reactions and simplifies purification, achieving yields of 75–80%.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time
Conventional Solution659512 h
Microwave-Assisted789845 min
Solvent-Free80976 h

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The chromenone moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, the compound reduced TNF-α and IL-6 production by 40–60% at 10 μM concentrations.

Bioavailability Considerations

Comparative Analysis with Related Compounds

Structural Analogues

  • Simple Chromenones: Lack the amino acid side chain, resulting in reduced target specificity.

  • Benzyl Carbamates Without Chromenones: Exhibit weaker anti-inflammatory effects (e.g., IC₅₀ for COX-2 > 50 μM).

Functional Advantages

The hybrid structure enables dual functionality:

  • Chromenone Core: Direct enzyme inhibition.

  • Peptide-like Chain: Facilitates receptor binding via hydrogen bonding and electrostatic interactions.

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